molecular formula C19H15NO3S2 B6046421 4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one

4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one

Cat. No.: B6046421
M. Wt: 369.5 g/mol
InChI Key: YURAIAPXAXEXJI-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound includes a pyranone ring, a thiophene ring, and a benzothiazepine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one typically involves multicomponent reactions. One common approach is the condensation reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of catalysts such as L-proline to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one involves its interaction with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyranone derivatives, such as:

Uniqueness

What sets 4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one apart is its combination of multiple heterocyclic rings, which may confer unique chemical and biological properties

Properties

IUPAC Name

4-hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c1-11-8-15(21)18(19(22)23-11)14-9-17(12-6-7-24-10-12)25-16-5-3-2-4-13(16)20-14/h2-8,10,17,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURAIAPXAXEXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3SC(C2)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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